molecular formula C3H10ClNO2 B14206606 Ethyl(dihydroxy)methylammonium chloride CAS No. 828258-69-1

Ethyl(dihydroxy)methylammonium chloride

Cat. No.: B14206606
CAS No.: 828258-69-1
M. Wt: 127.57 g/mol
InChI Key: KHEHKKAUASTOLD-UHFFFAOYSA-M
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Description

Ethyl(dihydroxy)methylammonium chloride is an organic compound with the molecular formula C3H10ClNO2 It is an ammonium salt composed of ethylamine, dihydroxy groups, and chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(dihydroxy)methylammonium chloride typically involves the reaction of ethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:

  • Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
  • The resulting amine is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Mixing ethylamine and formaldehyde in a controlled environment.
  • Adding hydrochloric acid to the mixture to form the desired ammonium salt.
  • Purifying the product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dihydroxy)methylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other halides can facilitate substitution reactions.

Major Products

    Oxidation: Produces corresponding oxides and water.

    Reduction: Yields simpler amines and hydrogen gas.

    Substitution: Forms new ammonium salts with different anions.

Scientific Research Applications

Ethyl(dihydroxy)methylammonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(dihydroxy)methylammonium chloride involves its interaction with molecular targets and pathways. The compound can:

    Bind to specific receptors: Influencing biochemical pathways and cellular processes.

    Act as a catalyst: Facilitating chemical reactions by lowering activation energy.

    Participate in metabolic pathways: Contributing to the synthesis or degradation of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Methylammonium chloride: An ammonium salt composed of methylamine and hydrochloric acid.

    Ethylammonium chloride: Similar structure but lacks dihydroxy groups.

    Dimethylammonium chloride: Contains two methyl groups instead of ethyl and dihydroxy groups.

Uniqueness

Ethyl(dihydroxy)methylammonium chloride is unique due to the presence of both ethyl and dihydroxy groups, which confer distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

828258-69-1

Molecular Formula

C3H10ClNO2

Molecular Weight

127.57 g/mol

IUPAC Name

ethyl-dihydroxy-methylazanium;chloride

InChI

InChI=1S/C3H10NO2.ClH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

KHEHKKAUASTOLD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(O)O.[Cl-]

Origin of Product

United States

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